Methyl 3-amino-1-(methoxymethyl)cyclobutane-1-carboxylate
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Overview
Description
Methyl 3-amino-1-(methoxymethyl)cyclobutane-1-carboxylate is a versatile chemical compound with the molecular formula C8H15NO3 and a molecular weight of 173.21 g/mol . This compound is known for its unique cyclobutane ring structure, which imparts distinct chemical properties and reactivity.
Scientific Research Applications
Methyl 3-amino-1-(methoxymethyl)cyclobutane-1-carboxylate has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-1-(methoxymethyl)cyclobutane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclobutane derivative with methoxymethylamine in the presence of a suitable catalyst . The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity by optimizing reaction parameters such as temperature, pressure, and catalyst concentration. The use of advanced purification techniques like recrystallization and chromatography further enhances the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-1-(methoxymethyl)cyclobutane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the amino group to other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and methoxymethyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides and amines. Reaction conditions typically involve controlled temperatures and inert atmospheres to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted cyclobutane derivatives .
Mechanism of Action
The mechanism of action of Methyl 3-amino-1-(methoxymethyl)cyclobutane-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methyl 3-amino-1-(methoxymethyl)cyclobutane-1-carboxylate include:
- Methyl 1-amino-3-(hydroxymethyl)cyclobutane-1-carboxylate
- Methyl 3-amino-1-(hydroxymethyl)cyclobutane-1-carboxylate
Uniqueness
What sets this compound apart from similar compounds is its unique methoxymethyl group, which imparts distinct reactivity and stability. This makes it particularly valuable in applications requiring specific chemical properties and performance .
Properties
IUPAC Name |
methyl 3-amino-1-(methoxymethyl)cyclobutane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-11-5-8(7(10)12-2)3-6(9)4-8/h6H,3-5,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROFVYTRIKLVHNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CC(C1)N)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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